4-bromo-2,5-dimethoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide
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Overview
Description
4-bromo-2,5-dimethoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom, two methoxy groups, and a naphthalene moiety attached to a benzene ring through a sulfonamide linkage. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,5-dimethoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide typically involves the following steps:
Methoxylation: The methoxy groups are introduced via nucleophilic substitution reactions using methanol (CH3OH) in the presence of a base such as sodium methoxide (NaOCH3).
Sulfonamide Formation: The sulfonamide linkage is formed by reacting the brominated and methoxylated benzene derivative with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base like pyridine or triethylamine.
Naphthalene Attachment: The final step involves the coupling of the naphthalene moiety to the sulfonamide through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2,5-dimethoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, H2/Pd-C
Substitution: NaNH2, RSH, RNH2
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: De-brominated benzene derivatives
Substitution: Amino, thiol-substituted benzene derivatives
Scientific Research Applications
4-bromo-2,5-dimethoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-2,5-dimethoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2,5-dimethoxybenzene-1-sulfonamide
- 2,5-dimethoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide
- 4-bromo-N-(naphthalen-2-yl)benzene-1-sulfonamide
Uniqueness
4-bromo-2,5-dimethoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. The naphthalene moiety further enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-bromo-2,5-dimethoxy-N-naphthalen-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO4S/c1-23-16-11-18(17(24-2)10-15(16)19)25(21,22)20-14-8-7-12-5-3-4-6-13(12)9-14/h3-11,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJIJHBUUKXJTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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